Pirenperone
Overview
Description
Pirenperone is a serotonin receptor antagonist that was described as an antipsychotic and tranquilizer . It was never marketed . It is a relatively selective antagonist of the serotonin 5-HT2 receptors .
Molecular Structure Analysis
This compound has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . It is also known by its developmental code names R-47456 and R-50656 .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Anxiolytic Properties
- Pirenperone, identified as a selective serotonin 5-HT2 receptor blocking agent, has been examined for its anxiolytic properties. A pilot study suggested modest anxiolytic activity in patients with Generalized Anxiety Disorder, with good tolerance and no clear dose-response relationship (Ansseau et al., 1983).
Serotonin-mediated Behavioral Responses
- Research has shown that this compound inhibits serotonin-mediated behaviors like the head twitch response and other physical responses in animal models. This study supports the role of this compound in modulating serotonin 5-HT2 receptor-mediated actions (Green et al., 1983).
Central Antiserotonergic and Antidopaminergic Action
- This compound has demonstrated properties as a central antiserotonergic and antidopaminergic agent. It effectively antagonizes LSD, quipazine, and fenfluramine-induced responses in rats, indicating its potential as a neuroleptic agent (Pawłowski et al., 1985).
Effects on Analgesia
- Studies have explored this compound's effect on analgesia induced by morphine or electrical brain-stimulation. It was found to attenuate morphine-induced analgesia and analgesia produced by electrical stimulation of the nucleus raphe magnus, indicating a role in modulating antinociceptive effects of morphine (Paul & Phillips, 2004).
Prolactin Secretion
- This compound stimulates prolactin secretion in vivo and blocks dopamine-induced inhibition of prolactin release, suggesting its action as an antagonist at dopamine receptors in the anterior pituitary gland (Meltzer et al., 1983).
Learning and Memory
- The drug has been examined for its impact on learning and memory, with studies showing time-dependent effects on passive avoidance retention in mice, indicating a differential role of the serotonergic system in these cognitive processes (Altman & Normile, 1987).
Sexual Behavior
- This compound has been found to inhibit sexual behavior in male rats, suggesting a role of serotonin in male sexual behavior. It's notable that the effects of both serotonergic agonist and antagonist drugs were attenuated when co-administered, supporting the serotonergic mediation of these effects (Mendelson & Gorzalka, 1985).
Crystal Structure
- The crystal structure of this compound has been analyzed, providing insights into its molecular configuration and potential interactions at the receptor level (Blaton et al., 1995).
Interaction with Adrenergic System
- Research indicates that this compound may act at α2-adrenoceptors, as demonstrated by its antagonistic effect in an in vivo rat assay responding to the α2-agonist xylazine (Colpaert & Janssen, 1984).
Regulation of Aggressive Behavior
- This compound has been studied for its role in regulating aggressive behavior, particularly in relation to serotonin2-receptors. It shows selective antagonism of certain types of aggression, suggesting a complex interplay between serotonergic and other neurotransmitter systems in aggression regulation (Vasar et al., 1986).
Mechanism of Action
Target of Action
Pirenperone is a serotonin receptor antagonist . It is a relatively selective antagonist of the serotonin 5-HT2 receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and schizophrenia among other functions.
Mode of Action
As a serotonin 5-HT2 receptor antagonist , this compound works by binding to these receptors and blocking their activation by serotonin . This prevents the serotonin from exerting its typical effects, leading to changes in the transmission of signals within the brain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin system . By blocking the 5-HT2 receptors, this compound disrupts the normal functioning of this system. The downstream effects of this disruption can vary widely, as the serotonin system is involved in a multitude of neurological processes.
Result of Action
This compound’s action as a serotonin 5-HT2 receptor antagonist leads to a decrease in the effects of serotonin in the brain . This can result in a variety of effects, depending on the specific neurological processes that are being affected. For example, it has been found to block the effects of lysergic acid diethylamide (LSD) in animals .
Future Directions
properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRYXBZNHDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045182 | |
Record name | Pirenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75444-65-4 | |
Record name | Pirenperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75444-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pirenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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